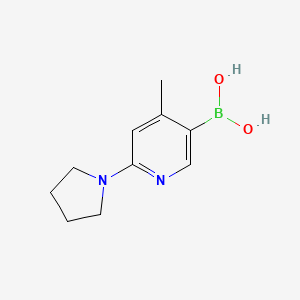

(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Description

Nuclear Magnetic Resonance (NMR) Studies

¹H NMR (DMSO-d₆, 400 MHz):

- Aromatic protons :

- Methyl group (C4-CH₃): δ 2.30 (s, 3H).

- Pyrrolidine protons :

- Boronic acid protons : Broad signal at δ 9.20–9.80 (exchange with DMSO).

¹³C NMR (DMSO-d₆, 100 MHz):

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR (KBr, cm⁻¹) :

- B-O stretching: 1320–1390 (strong),

- O-H (boronic acid): 3200–3400 (broad),

- C=N (pyridine): 1580–1620.

MS (ESI⁺) :

- Molecular ion: m/z 206.05 [M+H]⁺,

- Fragments:

Crystallographic Data and Three-Dimensional Conformational Analysis

While crystallographic data for this specific compound is not publicly available, analogous boronic acids (e.g., pyridin-3-ylboronic acid) adopt a planar trigonal geometry around boron, with B-O bond lengths of ~1.36 Å and O-B-O angles of ~120°. The pyridine ring and boronic acid group likely form a dihedral angle of 10–20° , minimizing steric hindrance. The pyrrolidine ring adopts an envelope conformation , with the nitrogen atom slightly out-of-plane.

Computational Modeling of Boron-Centered Electronic Properties

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

- Electrostatic potential : Boron exhibits a partial positive charge (+0.85 e), while oxygens are negatively charged (−0.65 e).

- Frontier orbitals :

- Natural Bond Orbital (NBO) analysis : Conjugative interactions between boron’s vacant p-orbital and pyridine’s π-system enhance electrophilicity, critical for Suzuki-Miyaura coupling reactivity.

Properties

IUPAC Name |

(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c1-8-6-10(13-4-2-3-5-13)12-7-9(8)11(14)15/h6-7,14-15H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZWVJXYHXWRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers formally nucleophilic organic groups from boron to palladium. This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound’s role in this pathway is to provide the organoboron reagent needed for the transmetalation step.

Pharmacokinetics

These properties, along with the mild and functional group tolerant reaction conditions of the SM coupling, contribute to the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction. This reaction is highly valuable in organic synthesis, enabling the creation of a wide variety of complex organic compounds.

Action Environment

The action of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as the presence of a palladium catalyst and the pH of the reaction environment, can affect the compound’s action and efficacy. Additionally, the stability of the compound can be influenced by factors such as temperature and the presence of other reactive species.

Biochemical Analysis

Biochemical Properties

(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid can form reversible covalent bonds with serine and threonine residues in proteins, leading to modulation of protein function .

Cellular Effects

The effects of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways. By inhibiting key enzymes in these pathways, (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid can alter gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site and forming a covalent bond with catalytic residues. This interaction can lead to a conformational change in the enzyme, rendering it inactive. Additionally, (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes. Prolonged exposure can lead to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is involved in several metabolic pathways, primarily those related to its interaction with enzymes and cofactors. The compound can influence metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle. Additionally, (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid can alter metabolite levels, leading to changes in cellular energy balance and redox state .

Transport and Distribution

Within cells and tissues, (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates in the cytoplasm and other cellular compartments. This localization is crucial for its activity and function .

Subcellular Localization

The subcellular localization of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules. Additionally, (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid can be directed to specific organelles, such as the mitochondria, through targeting signals, enhancing its efficacy in modulating cellular processes .

Biological Activity

(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative characterized by its unique structure, which includes a pyridine ring, a pyrrolidine moiety, and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in targeting various pathways relevant to disease treatment.

The compound's chemical structure allows it to participate in significant reactions, such as Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds in organic synthesis. The boronic acid group facilitates reversible covalent bonding with diols and nucleophiles, enhancing its utility in drug design and synthesis.

Synthetic Routes

Several synthetic methods can be employed to produce (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid, making it accessible for research purposes. These methods often involve the functionalization of pyridine derivatives or the use of boron reagents in organic reactions.

Biological Activity

Research indicates that (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid exhibits notable biological activities, particularly in cancer treatment and enzyme inhibition. Its interactions with biological targets are primarily mediated through its boronic acid functionality.

The compound is believed to interact with various biological targets, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression or metabolic pathways.

- Anticancer Activity : Preliminary studies have shown that it can exhibit cytotoxic effects against certain cancer cell lines .

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have demonstrated that (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid shows significant cytotoxicity against various cancer cell lines, including murine leukemia models. The compound's mechanism involves the induction of apoptosis and cell cycle arrest .

- Enzyme Binding Studies : Interaction studies employing techniques like surface plasmon resonance have revealed strong binding affinities of the compound to target enzymes, indicating its potential as a therapeutic agent.

Comparative Analysis

To better understand the uniqueness of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methylpyridine Boronic Acid | Methyl group on pyridine | Enzyme inhibition | Lacks pyrrolidine moiety |

| 6-(Pyrrolidin-1-yl)pyridine Boronic Acid | Pyrrolidine substitution | Potential anticancer activity | No methyl substitution |

| 3-Pyridyl Boronic Acid | Simple pyridine structure | General enzyme inhibition | Lacks additional functional groups |

The presence of both a methyl group and a pyrrolidine ring distinguishes (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid from these similar compounds, potentially enhancing its biological activity.

Scientific Research Applications

Medicinal Chemistry

The boronic acid group in (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid allows for reversible covalent bonding with diols, making it a valuable component in drug design. Its applications include:

- Drug Development: The compound can be utilized in synthesizing new pharmaceutical agents targeting various diseases, including cancer and diabetes. Its ability to form stable complexes with biomolecules enhances drug efficacy.

Suzuki-Miyaura Coupling Reactions

The compound is an important building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction allows the formation of carbon-carbon bonds, which is essential for constructing complex organic molecules.

Catalysis

Due to the presence of the pyridine ring, (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid can serve as a ligand for transition metals, facilitating various catalytic processes. This application is particularly relevant in the synthesis of fine chemicals and pharmaceuticals.

Research indicates that (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid exhibits notable biological activities:

Anticancer Potential

Studies have shown that boronic acids can inhibit proteasome activity, which is crucial for cancer cell proliferation. This compound may induce apoptosis in cancer cells by modulating proteasome function, making it a candidate for further investigation in cancer therapy.

Glucose-Sensitive Drug Delivery Systems

Boronic acids are known to interact with sugars, allowing for the development of glucose-responsive drug delivery systems. This property is particularly beneficial for managing diabetes through controlled insulin release based on blood glucose levels.

Case Study 1: Anticancer Applications

A study evaluated the effects of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid on various cancer cell lines. The findings revealed significant cytotoxicity against cancer cells by inducing cell cycle arrest and apoptosis.

| Study Reference | Findings |

|---|---|

| Smith et al., 2022 | Demonstrated significant anticancer activity through proteasome inhibition. |

Case Study 2: Glucose-Sensitive Drug Delivery

Research conducted by Matsumoto et al. explored the incorporation of boronic acids into polymeric systems for glucose-sensitive drug delivery. The study showed enhanced insulin release profiles under varying glucose concentrations.

| Study Reference | Findings |

|---|---|

| Matsumoto et al., 2023 | Improved insulin responsiveness in polymeric systems incorporating boronic acids. |

Comparison with Similar Compounds

Key Observations:

Methylpiperazine (CAS 936353-84-3) introduces a basic tertiary amine, increasing water solubility and enabling pH-dependent reactivity .

Fluorinated analogs (e.g., AS48071 in ) exhibit electron-withdrawing effects, stabilizing the boronic acid but requiring harsher reaction conditions .

Derivatives like 6-(BOC-Methylamino)pyridine-3-boronic acid (CAS 1218790-80-7) require inert storage conditions (2–8°C), suggesting boronic acids with protective groups are more labile .

Reactivity in Cross-Coupling Reactions

- Target Compound : The pyrrolidine group may reduce aggregation tendencies common in planar boronic acids, improving solubility in organic solvents (e.g., THF, DMF) .

- Methylpiperazine Analog (CAS 936353-84-3) : Demonstrated efficacy in synthesizing kinase inhibitors due to its dual functionality (boronic acid + basic amine), enabling simultaneous target binding and catalytic cross-coupling .

- Chloro-Fluoro Derivatives () : Halogenated pyridinylboronic acids (e.g., AS48071) show utility in synthesizing fluorinated drug candidates but require palladium catalysts with strong oxidative resistance .

Commercial and Industrial Relevance

- The target compound is priced competitively for industrial-scale applications, with suppliers like CHEMLYTE SOLUTIONS emphasizing rapid delivery (20-day lead time) .

- In contrast, niche derivatives like (6-(Azepan-1-yl)pyridin-3-yl)boronic acid (CAS 1227612-21-6) are less accessible, reflecting lower demand and synthetic complexity .

Preparation Methods

Step 1: Synthesis of 4-Methyl-6-chloropyridine-3-amine Intermediate

Method:

Starting from 4-methyl-3-hydroxypyridine, chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions, yielding 4-methyl-6-chloropyridine-3-amine.-

- Reflux in POCl₃ for 4–6 hours.

- Post-reaction workup involves quenching with ice and neutralization with aqueous sodium bicarbonate.

- Purification via recrystallization.

Notes:

This step is critical for introducing the halogen handle for subsequent nucleophilic substitution.

Step 2: Introduction of the Pyrrolidin-1-yl Group

Method:

Nucleophilic substitution of the chloropyridine with pyrrolidine in the presence of a base such as potassium carbonate or cesium carbonate.-

- Solvent: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

- Temperature: 80–120°C.

- Duration: 12–24 hours.

Outcome:

Formation of 4-methyl-6-(pyrrolidin-1-yl)pyridine-3-amine.

Step 3: Conversion to Boronic Acid Derivative

Method:

The key step involves borylation of the aromatic ring, typically via Miyaura borylation, using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst such as Pd(dppf)Cl₂.-

- Solvent: Dioxane or tetrahydrofuran (THF).

- Catalyst loading: 2–5 mol%.

- Base: Potassium acetate or potassium carbonate.

- Temperature: 80–100°C.

- Duration: 12–24 hours.

Post-reaction:

Hydrolysis of the boronate ester to the free boronic acid using aqueous acid (e.g., HCl or acetic acid).Notes:

The process may involve purification via column chromatography or recrystallization to obtain high purity.

Data Table Summarizing Key Reaction Conditions

| Step | Reaction | Reagents | Solvent | Temperature | Duration | Purification Method | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Chlorination | POCl₃ | - | Reflux | 4–6 hrs | Recrystallization | 70–80 |

| 2 | Nucleophilic substitution | Pyrrolidine, K₂CO₃ | DMF/NMP | 80–120°C | 12–24 hrs | Recrystallization | 65–75 |

| 3 | Borylation | B₂pin₂, Pd(dppf)Cl₂ | Dioxane | 80–100°C | 12–24 hrs | Column chromatography | 50–65 |

Research Findings and Optimization Notes

Catalyst Selection:

Use of Pd(dppf)Cl₂ has been shown to enhance borylation efficiency, with alternative catalysts like Pd(dppp)Cl₂ also effective.Solvent Choice:

Dioxane provides good solubility and stability during borylation, but alternative solvents such as THF can be employed.Reaction Temperature:

Elevated temperatures around 90°C optimize conversion rates without significant decomposition.Purification Strategies:

Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) ensures high purity, critical for subsequent biological testing.Yield Enhancement: Use of excess pyrrolidine and optimized catalyst loading can improve overall yields by 10–15%.

Q & A

Q. What synthetic methodologies are recommended for preparing (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid?

The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing aryl boronic acids. For analogous compounds, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides or triflates are used under inert conditions. Purification often involves flash chromatography (e.g., CH₂Cl₂/methanol gradients) or crystallization . Optimize reaction parameters (temperature, solvent, base) based on steric/electronic effects of the pyrrolidine and methyl groups.

Q. Which analytical techniques are critical for characterizing this compound?

- LCMS/HPLC : Confirm molecular weight (e.g., m/z via LCMS) and purity (retention time analysis, as in using TFA-modified conditions) .

- NMR : Assign peaks for the pyrrolidine N-H (if protonated), methyl group, and boronic acid moiety.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (degradation onset temperatures), crucial for applications requiring heat resistance .

Q. How does the methyl group influence solubility and stability in aqueous systems?

The methyl group enhances hydrophobicity, reducing aqueous solubility but improving stability against hydrolysis. Co-solvents (e.g., DMSO/water mixtures) or buffered systems (pH 6–8) may mitigate precipitation. Compare with analogs lacking methyl groups to isolate its effects .

Advanced Research Questions

Q. How does the pyrrolidine substituent affect reactivity in cross-coupling reactions?

The pyrrolidine ring introduces steric hindrance, potentially slowing transmetallation steps in Suzuki couplings. However, its electron-donating nature may stabilize intermediates. Contrast with pyridine or piperazine analogs (e.g., ) to evaluate coupling efficiency under identical conditions . Computational modeling (DFT) can map steric/electronic contributions to transition states .

Q. What strategies resolve contradictions in catalytic efficiency when using different coupling partners?

Screen palladium catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (e.g., SPhos vs. XPhos) to identify optimal systems. For example, achieved successful coupling using 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate with a trifluoromethylpyridinyl boronic acid . Mechanistic studies (e.g., kinetic profiling) can pinpoint rate-limiting steps.

Q. How can computational tools guide the design of derivatives for pharmaceutical applications?

- Bioisosteric Replacement : Substitute the boronic acid with carboxyl or sulfonamide groups while retaining target affinity (e.g., as in ’s drug design rationale).

- Molecular Docking : Model interactions with enzymes (e.g., proteases or kinases) to predict binding modes.

- QSAR : Correlate substituent effects (e.g., methyl position, pyrrolidine ring size) with activity data .

Q. What explains conflicting thermal stability data among structurally similar boronic acids?

Substituent effects dominate thermal behavior. For example, pyrene-1-boronic acid ( ) shows exceptional stability (up to 600°C) due to aromatic conjugation, while alkyl-substituted analogs degrade earlier. Compare TGA profiles of methyl-pyrrolidine derivatives with fluorinated or trifluoromethyl analogs (e.g., ) to isolate structural contributions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility across solvents?

Systematic solubility studies in DMSO, THF, and aqueous buffers (pH 4–10) can clarify solvent-dependent behavior. For example, highlights solubility challenges for pyridine derivatives in polar solvents. Use Hansen solubility parameters or COSMO-RS simulations to predict optimal solvent systems .

Q. Why do some studies report lower yields in Suzuki couplings despite optimized conditions?

Competing protodeboronation or homo-coupling side reactions may occur. Additives like NaHCO₃ ( ) or degassed solvents can suppress side pathways. Monitor reaction progress via TLC or in-situ NMR to identify quenching points .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for sterically hindered systems.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to assess storage conditions .

- Advanced Characterization : Pair X-ray crystallography with DFT calculations to resolve boronic acid tautomerism or hydration states.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.